Adotc cpd
CAS No.: 6542-44-5
Cat. No.: VC1743126
Molecular Formula: C23H25NO8
Molecular Weight: 443.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6542-44-5 |
---|---|
Molecular Formula | C23H25NO8 |
Molecular Weight | 443.4 g/mol |
IUPAC Name | (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione |
Standard InChI | InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1 |
Standard InChI Key | VCGJFFLJLRZIHG-OIVQWWNTSA-N |
Isomeric SMILES | CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O |
SMILES | CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O |
Canonical SMILES | CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O |
Introduction
Adotc cpd, chemically designated as 2-Acetyl-2-decarboxamidooxytetracycline, is a tetracycline derivative with notable structural and physicochemical properties. This compound is primarily recognized in pharmaceutical and chemical research for its role as an impurity or intermediate in antibiotic synthesis. Below is a detailed analysis of its characteristics, supported by diverse scientific sources.
Structural Analysis
The IUPAC name of Adotc cpd is (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione . Its structure features:
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A tetracyclic naphthacene backbone.
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Acetyl and dimethylamino functional groups.
The compound’s stereochemistry is critical to its interactions, with chiral centers at positions 1, 4a, 11, 11a, and 12a .
Adotc cpd is referenced under multiple aliases in scientific literature:
Synonym | Source |
---|---|
Oxytetracycline Impurity C | |
2-Descarbamoyl-2-acetyltetracycline | |
Doxycycline hyclate EP Impurity F | |
KF6I0R5HOO (UNII code) |
Regulatory databases classify it as a pharmaceutical impurity, with limited standalone therapeutic applications .
Research and Industrial Relevance
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